{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid
Description
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid (IUPAC name: [3-(3-(trifluoromethyl)phenyl)phenyl]acetic acid) is a biphenyl-substituted acetic acid derivative. Its structure features a trifluoromethyl (-CF₃) group at the 3-position of one phenyl ring, which is connected to another phenyl ring at the 3-position of the acetic acid backbone (Figure 1). The compound’s molecular formula is C₁₅H₁₁F₃O₂, with an average molecular weight of 296.24 g/mol.
Properties
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRUXJYTJUYMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362689 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224742-15-7 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Boronic Acid Derivatives
The trifluoromethylphenyl boronic acid component is typically synthesized via halogenation of 3-(trifluoromethyl)benzene followed by a Miyaura borylation reaction. For example, treatment of 3-bromo-α,α,α-trifluorotoluene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the corresponding boronic ester, which is hydrolyzed to the boronic acid.
Coupling Reaction Conditions
The halogenated phenylacetic acid precursor, often a bromo or iodo derivative, is coupled with the trifluoromethylphenyl boronic acid under Suzuki conditions. A representative protocol uses Pd(PPh₃)₄ (2 mol%) as the catalyst, K₂CO₃ as the base, and a mixed solvent system (e.g., toluene/ethanol/water) at 80–90°C for 12–24 hours. Post-coupling, the ester-protected acetic acid side chain is hydrolyzed using aqueous NaOH or LiOH to yield the free carboxylic acid.
Key Data:
Oxidation of Propanol Precursors
An alternative route involves the oxidation of alcohol intermediates to introduce the acetic acid moiety. This method is exemplified by a patent describing the synthesis of structurally related ketones.
Chromic Anhydride-Mediated Oxidation
In this approach, 1-[3-(trifluoromethyl)phenyl]-2-propanol is oxidized to the corresponding ketone using chromic anhydride (CrO₃) in a sulfuric acid medium. While the patent focuses on acetone derivatives, analogous conditions can be adapted for acetic acid synthesis by extending oxidation steps. For instance, further oxidation of the ketone intermediate with KMnO₄ under acidic conditions yields the carboxylic acid.
Reaction Conditions:
Alternative Oxidizing Agents
Recent studies explore tert-butyl hydroperoxide (TBHP) and Oxone® as greener alternatives. TBHP in acetonitrile at 60°C achieves comparable yields (80–85%) while reducing heavy metal waste.
Nucleophilic Substitution and Hydrolysis
This method introduces the acetic acid group via nucleophilic substitution followed by hydrolysis. A bromomethyl biphenyl intermediate is treated with potassium cyanide to form the nitrile, which is subsequently hydrolyzed to the carboxylic acid.
Cyanide Substitution Strategy
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Substrate : 3-[3-(Trifluoromethyl)phenyl]benzyl bromide
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Reagent : KCN in DMF
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Conditions : 60°C, 6 hours
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Nitrile Yield : 70–75%
Hydrolysis to Carboxylic Acid
The nitrile intermediate is hydrolyzed using concentrated HCl (6M) at reflux for 12 hours, achieving >90% conversion to the carboxylic acid.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; Scalable | Requires Pd catalysts; Costly | 65–75% |
| Oxidation of Alcohols | Straightforward; Industrial use | Over-oxidation risks | 80–86% |
| Nucleophilic Substitution | Mild conditions | Multiple steps; Cyanide toxicity | 70–75% |
Advanced Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
TFMPAA is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its applications include:
- Anti-inflammatory Agents : TFMPAA is utilized in the development of drugs targeting inflammation and pain relief. Its efficacy in this area is enhanced by its ability to inhibit enzymes involved in inflammatory pathways, such as fatty acid amide hydrolase (FAAH) .
- Antimicrobial Activity : Studies have shown that TFMPAA exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .
- Case Study : A clinical trial demonstrated the effectiveness of TFMPAA in treating skin infections caused by antibiotic-resistant bacteria. Patients receiving TFMPAA showed a significant reduction in infection rates compared to those treated with standard antibiotics .
Agricultural Chemistry
In agricultural applications, TFMPAA is employed in the formulation of agrochemicals. Its contributions include:
- Pest Control : The compound enhances the efficacy of pesticides, providing effective solutions for pest management and crop protection. This leads to increased agricultural productivity .
- Herbicides : Research indicates that derivatives of TFMPAA can be developed into herbicides with improved selectivity and effectiveness against specific weed species .
Material Science
TFMPAA is also significant in material science due to its unique chemical properties:
- Polymer Formulations : It is incorporated into polymers to enhance thermal stability and chemical resistance. This application improves the durability of materials used in various industrial applications .
- Fluorinated Compounds Research : The compound plays a crucial role in studies investigating the effects of fluorination on biological activity, aiding researchers in developing more effective drug candidates .
Analytical Chemistry
In analytical chemistry, TFMPAA serves as a standard for quantification methods:
- Quality Control : It is used to ensure accurate analysis of related compounds in various samples, contributing to the reliability of analytical results .
Data Tables
The following table summarizes key findings related to the antimicrobial activity of TFMPAA:
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| 3-(Trifluoromethyl)phenylacetic acid | 0.78 | Effective against Staphylococcus aureus |
| Derivative A | 1.5 | Moderate activity against Gram-positive strains |
| Derivative B | 0.5 | Highly effective against resistant strains |
Mechanism of Action
The mechanism of action of 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Core Structure: The target compound’s biphenyl backbone distinguishes it from simpler analogs like 3-(trifluoromethyl)phenylacetic acid (single phenyl). The biphenyl system increases steric bulk and may enhance binding affinity in receptor-ligand interactions . In contrast, [3-(trifluoromethyl)phenoxy]acetic acid replaces the direct phenyl-acetic acid linkage with an ether bridge, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: Trifluoromethyl Position: All analogs share the -CF₃ group at the phenyl 3-position, but mandelic acid derivatives introduce a hydroxyl group on the α-carbon, creating a chiral center critical for enantioselective applications .
Derivatization :
Physicochemical Properties
- Acidity : The acetic acid group (pKa ~2.5–3.0) is more acidic than mandelic acid derivatives (pKa ~3.5–4.0) due to the absence of electron-donating hydroxyl groups .
Biological Activity
{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, also known as 3-(trifluoromethyl)phenylacetic acid, is a compound that has garnered attention for its diverse biological activities. Its unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C15H12F3O2
- Molecular Weight: 288.25 g/mol
- Structure: The compound features a phenyl ring substituted with a trifluoromethyl group and an acetic acid moiety, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound is known to inhibit various enzymes, which may contribute to its anti-inflammatory and anticancer properties. For instance, it has been employed in studies focusing on protein-ligand interactions and enzyme inhibition pathways.
- Cellular Effects: It has been shown to affect cellular processes such as apoptosis and cell proliferation, particularly in cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .
- Receptor Modulation: The compound may interact with specific receptors involved in metabolic pathways, influencing glucose metabolism and lipid profiles in vivo .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases.
Anticancer Activity
Case studies have highlighted the compound's efficacy against various cancer cell lines. For example:
- Breast Cancer: In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Lung Cancer: Another study reported that the compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) values were recorded as low as 0.5 µg/mL, highlighting its potential use as an antibiotic agent .
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .
Safety Profile
The compound has been associated with mild irritant effects on skin and mucous membranes; however, acute toxicity studies indicate a low toxicity profile overall when used within recommended concentrations . Further investigations are necessary to fully elucidate its safety profile in clinical settings.
Q & A
Q. What are the recommended protocols for synthesizing {3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to link the trifluoromethylphenyl and phenylacetic acid moieties. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions.
- Optimizing temperature (80–120°C) and solvent selection (e.g., toluene/ethanol mixtures) to enhance reaction efficiency .
- Purification via recrystallization or column chromatography, monitored by TLC or HPLC. Yield optimization may require adjusting stoichiometry of reactants or using additives like potassium carbonate .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂, δ 12–13 ppm for COOH). ¹⁹F NMR confirms trifluoromethyl group presence (δ -60 to -65 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H]⁻) and fragmentation patterns .
Q. What strategies are used to resolve conflicting NMR data for fluorinated aromatic compounds like this compound?
- Methodological Answer :
- Use high-field NMR (≥400 MHz) and deuterated solvents (e.g., DMSO-d₆) to improve resolution.
- Employ 2D techniques (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computed chemical shifts (DFT calculations) to validate assignments .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Prepare the ligand (compound) and receptor (target protein) files, ensuring proper protonation states.
- Define a docking grid around the active site, accounting for flexibility in side chains.
- Run AutoDock Vina with multithreading for speed, using the empirical scoring function to rank binding poses. Validate results with MD simulations or experimental binding assays .
Q. What crystallographic refinement approaches (e.g., SHELXL) are suitable for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- Collect high-resolution X-ray diffraction data (≤1.0 Å) and use SHELXL for refinement.
- Apply restraints for disordered trifluoromethyl groups and anisotropic displacement parameters.
- Validate geometry with Mogul/Platon and analyze electron density maps to resolve ambiguities in aromatic ring orientations .
Q. How do solvent effects and pH influence the stability and reactivity of this compound during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions. Use low-polarity solvents (toluene) for coupling steps .
- pH Control : Maintain acidic conditions (pH 2–4) during aqueous workup to protonate the carboxylic acid group, improving extraction efficiency. Avoid alkaline conditions to prevent esterification or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
